1-Bromo-3-methanesulfonylpropane
Overview
Description
1-Bromo-3-methanesulfonylpropane is an organosulfur compound with the molecular formula C4H9BrO2S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a propane backbone, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methanesulfonylpropane can be synthesized through several methods. One common approach involves the bromination of 3-methanesulfonylpropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methanesulfonylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products Formed
The major products formed from these reactions include various substituted propanes, alkenes, and functionalized sulfonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-methanesulfonylpropane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-bromo-3-methanesulfonylpropane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilicity allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methanesulfonyl group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of a methanesulfonyl group.
3-Bromopropyl methanesulfonate: Contains a methanesulfonate ester group instead of a methanesulfonyl group.
1-Bromo-2-methanesulfonylethane: Shorter carbon chain with similar functional groups.
Uniqueness
1-Bromo-3-methanesulfonylpropane is unique due to the combination of the bromine atom and the methanesulfonyl group on a propane backbone. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-bromo-3-methylsulfonylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNECODFCHDCLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859940-73-1 | |
Record name | 1-bromo-3-methanesulfonylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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